molecular formula C15H11NO3S2 B2938222 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide CAS No. 1797961-75-1

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2938222
CAS No.: 1797961-75-1
M. Wt: 317.38
InChI Key: QPZBYZYYEDIDBW-UHFFFAOYSA-N
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Description

N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring fused thiophene and furan moieties. Its structure includes a thiophene-3-carboxamide group linked via a methylene bridge to a 5-(furan-2-carbonyl)thiophen-2-yl substituent.

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S2/c17-14(12-2-1-6-19-12)13-4-3-11(21-13)8-16-15(18)10-5-7-20-9-10/h1-7,9H,8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZBYZYYEDIDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activity, particularly in the context of cancer therapy and cellular responses to hypoxia. This article explores the compound's structural features, synthesis, biological activities, and relevant research findings.

Structural Features

The molecular structure of this compound is characterized by the following:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Thiophene Rings : Two thiophene rings which contribute to the compound's electronic properties.
  • Carboxamide Group : Enhances solubility and potential interactions with biological targets.

The molecular formula is C15H11NO2S3C_{15}H_{11}NO_2S_3, with a molecular weight of 333.5 g/mol .

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of Thiophene Derivatives : Starting from thiophene and furan precursors.
  • Coupling Reactions : Utilizing coupling agents to link the furan and thiophene components.
  • Amidation : Introducing the carboxamide functionality through reaction with appropriate amines.

Inhibition of Hypoxia-Inducible Factors

One of the most significant biological activities attributed to this compound is its potential as an inhibitor of factor inhibiting hypoxia-inducible factor (FIH-1). This inhibition can lead to increased levels of hypoxia-inducible factors (HIFs), which play a crucial role in cellular responses to low oxygen conditions, often encountered in tumor microenvironments. The stabilization of HIFs is associated with enhanced survival of cancer cells under hypoxic conditions, making this compound a candidate for further investigation in cancer treatment .

Cytotoxicity Studies

Research has indicated that compounds structurally similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, related compounds have shown IC50 values indicating moderate cytotoxicity, suggesting potential therapeutic applications .

Compound NameIC50 (µg/mL)Activity Level
Compound 7f93.1Moderate
Compound 7b187.81Weak
Compound 7c202.08Weak

Case Studies

In a study examining the effects of various furan and thiophene derivatives on HIF activity, it was observed that certain compounds could significantly enhance HIF response element (HRE) promoter activity in SK-N-BE(2)c cells. This suggests that this compound may activate protective cellular mechanisms during hypoxic conditions .

Comparison with Similar Compounds

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

  • Structural Features: Dihedral angles between the benzene and thiophene rings: 13.53° and 8.50° for two independent molecules in the asymmetric unit. Similar to its furan analog (N-(2-nitrophenyl)furan-2-carboxamide), which has a dihedral angle of 9.71° between aromatic rings. Non-classical hydrogen bonding (C–H⋯O/S interactions) stabilizes crystal packing, contrasting with classical hydrogen bonds in simpler carboxamides.
  • Key Differences: Thiophene derivatives exhibit shorter C–S bond lengths (~1.71–1.73 Å) compared to furan C–O bonds (~1.36 Å), influencing electronic delocalization.

Thiophene Fentanyl Derivatives ()

  • Structural Features :
    • Thiophene rings substituted with opioid receptor-targeting groups (e.g., Thiophene fentanyl hydrochloride).
    • Molecular formula: C₂₄H₂₆N₂OS·HCl.
  • Key Differences :
    • The target compound lacks the piperidine or aniline moieties critical for opioid activity, suggesting divergent pharmacological applications .

Hydrazide and Acyl Azide Derivatives ()

  • Synthesis: Derivatives like 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) are synthesized via hydrazinolysis of esters or azide formation.
  • Reactivity :
    • Hydrazide groups enhance nucleophilic reactivity, whereas acyl azides (e.g., [3-(Propan-2-ylcarbamoyl)thiophen-2-yl]acetyl azide) are prone to Curtius rearrangement. The target compound’s furan-carbonyl group may confer greater stability under similar conditions .

Antimicrobial Thiadiazolyl Derivatives ()

  • Synthesis :
    • N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (52) is synthesized via multi-step coupling reactions.
  • Reactivity :
    • Thiadiazole and triazole rings increase metabolic resistance compared to the target compound’s simpler carboxamide linkage .

Anticancer Thiazolyl-thiophene Carboxamides ()

  • Activity :
    • N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) shows significant cytotoxic and cytostatic effects.
  • Structure–Activity Relationship (SAR) :
    • Electron-withdrawing substituents (e.g., Cl) on the benzyl group enhance activity. The target compound’s furan-carbonyl group may mimic such electronic effects but requires empirical validation .

Antibacterial Quinolone Derivatives ()

  • Activity: N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone derivatives exhibit broad-spectrum antibacterial activity.
  • SAR: Thiophene-linked quinolones benefit from enhanced membrane penetration.

Data Tables

Table 1: Structural Parameters of Selected Thiophene Carboxamides

Compound Dihedral Angle (°) Key Interactions Bioactivity Reference
N-(2-Nitrophenyl)thiophene-2-carboxamide 13.53, 8.50 C–H⋯O/S Crystallographic study
Thiophene fentanyl hydrochloride N/A Opioid receptor binding Analgesic (theoretical)
Compound 5f (anticancer) N/A Cytostatic interactions IC₅₀: <10 μM

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